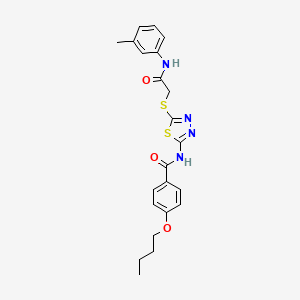

![molecular formula C24H29N7O3 B2685239 6-乙酰基-8-环戊基-5-甲基-2-[[5-(1-氧代哌嗪-1-基)吡啶-2-基]氨基]吡啶并[2,3-d]嘧啶-7-酮 CAS No. 2174002-29-8](/img/structure/B2685239.png)

6-乙酰基-8-环戊基-5-甲基-2-[[5-(1-氧代哌嗪-1-基)吡啶-2-基]氨基]吡啶并[2,3-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

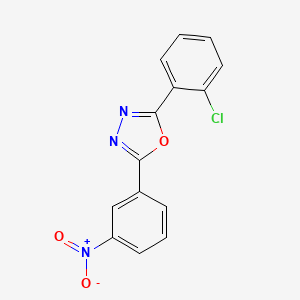

The compound “6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with a molecular weight of 476.54 . It is also known as Palbociclib .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code provided gives a detailed description of the structure . For a visual representation or further analysis, specialized software or databases would be needed.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.科学研究应用

Lung Cancer Treatment

Palbociclib N-oxide has shown promise as a potent c-Myc G4 stabilizer for lung cancer treatment. In a study, researchers demonstrated its effectiveness in suppressing the growth of lung cancer cells. The compound exhibited IC50 values of 11.00 μM and 11.74 μM for H1299 and A549 cells, respectively. Additionally, Palbociclib reduced both protein and mRNA expression levels of c-Myc, indicating its strong c-Myc G4 stabilizing properties. Circular dichroism (CD), molecular docking, and molecular dynamics (MD) simulation provided evidence that Palbociclib enhances the structural stability of c-Myc G4 and binds with high affinity to its ligand’s binding site on c-Myc G4 .

Estrogen Receptor-Positive Breast Cancer

Palbociclib N-oxide, a highly selective CDK4/6 inhibitor, is approved for the treatment of advanced or metastasized estrogen receptor (ER)-positive breast cancer. By blocking the cell cycle at the G1 phase, it effectively inhibits tumor proliferation. Its targeted action makes it a valuable addition to the therapeutic arsenal for ER-positive breast cancer patients .

Other Potential Applications

Beyond the mentioned fields, ongoing research investigates Palbociclib N-oxide’s efficacy in various other cancer types, including breast cancer, osteosarcoma, and small-cell lung cancer. Its ability to modulate cell cycle progression and inhibit CDK4/6 activity opens up avenues for novel therapeutic strategies .

安全和危害

属性

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMBNTYWUUTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palbociclib N-oxide | |

CAS RN |

2174002-29-8 |

Source

|

| Record name | Palbociclib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6Y33H744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2685157.png)

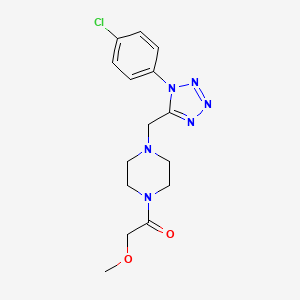

![1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2685163.png)

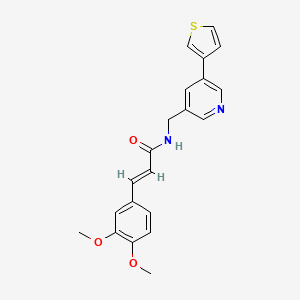

![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)

![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)

![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)

![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)